Dimethylmalonic acid

Übersicht

Beschreibung

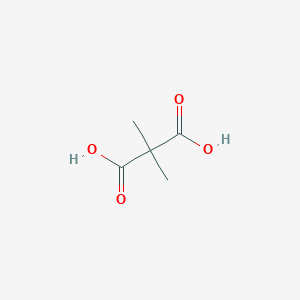

Dimethylmalonic acid is a dicarboxylic acid with the molecular formula C5H8O4. It is a derivative of malonic acid where both methylene hydrogens are replaced by methyl groups. This compound is known for its role as a building block in organic synthesis and its applications in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethylmalonic acid can be synthesized through the alkylation of malonic acid derivatives. One common method involves the reaction of malonic acid with methyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

CH2(COOH)2+2CH3I→(CH3)2C(COOH)2+2NaI

Industrial Production Methods: Industrial production of this compound typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Analyse Chemischer Reaktionen

Reaktionstypen: Dimethylmalonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um Dimethylmalonat zu bilden.

Reduktion: Reduktionsreaktionen können sie in Dimethylmalonsäurederivate umwandeln.

Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, bei denen die Carboxylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Thionylchlorid können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Dimethylmalonat

Reduktion: Dimethylmalonsäurederivate

Substitution: Verschiedene substituierte Malonsäurederivate.

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

Metabolic Studies:

Dimethylmalonic acid plays a critical role in metabolic enzyme research. It has been used in studies involving ECHDC1 knockout mice to investigate metabolic disorders related to branched-chain fatty acids. This research is pivotal for understanding the biochemical pathways involved in metabolism and enzyme functions, particularly in the context of metabolic diseases like propionic acidemia and methylmalonic acidemia .

NMR-based Metabolomics:

In the field of metabolomics, this compound is utilized in NMR (Nuclear Magnetic Resonance) spectroscopy to analyze metabolites in biological samples. Its presence enhances the resolution of metabolic profiling, making it a valuable tool for studying complex biological matrices and understanding metabolic changes associated with diseases .

Pharmaceutical Applications

Synthesis of Therapeutics:

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds, including vitamins and antibiotics. Its derivatives are explored in the development of new therapeutic agents, highlighting its importance in medicinal chemistry .

Fatty Acid Synthesis Inhibition:

DMA acts as a fatty acid synthesis inhibitor, which can be beneficial in developing drugs aimed at treating conditions related to lipid metabolism dysregulation. This property positions it as a potential candidate for therapeutic interventions targeting metabolic syndromes .

Environmental Applications

Microbial Degradation Studies:

Research has demonstrated that certain microorganisms can utilize this compound as a carbon source. Studies on denitrifying bacteria have shown that they can completely mineralize dimethylmalonate, indicating its potential role in bioremediation processes where organic pollutants are degraded by microbial action .

Case Studies

| Study Title | Authors | Findings |

|---|---|---|

| Metabolic enzyme research using ECHDC1 knockout mice | Dewulf et al., 2021 | Identified the role of DMA derivatives in understanding metabolic disorders. |

| NMR-based metabolomics of biological samples | Tang & Hatzakis, 2020 | Demonstrated enhanced resolution of metabolic profiling using DMA. |

| Microbial mineralization of dimethylmalonate | Applied and Environmental Microbiology, 1999 | Showed complete degradation of DMA by denitrifying strains, highlighting its environmental significance. |

Wirkmechanismus

Dimethylmalonic acid exerts its effects primarily through its role as a metabolic intermediate. It inhibits fatty acid synthesis by interfering with the enzymatic pathways involved in the conversion of malonyl-CoA to fatty acids. This inhibition is crucial in studies related to metabolic disorders and enzyme function .

Vergleich Mit ähnlichen Verbindungen

Malonic Acid: The parent compound of dimethylmalonic acid, with two hydrogen atoms instead of methyl groups.

Methylmalonic Acid: A related compound with one methyl group and one hydrogen atom.

Comparison:

Malonic Acid vs. This compound: this compound is more hydrophobic due to the presence of two methyl groups, which affects its solubility and reactivity.

Methylmalonic Acid vs. This compound: this compound has two methyl groups, making it more sterically hindered and less reactive in certain reactions compared to methylmalonic acid.

This compound stands out due to its unique structure and its significant role in various chemical and biological processes. Its applications in research and industry make it a valuable compound in the scientific community.

Biologische Aktivität

Dimethylmalonic acid (DMA), a dicarboxylic acid with the molecular formula , has garnered attention in biochemical research due to its role in various metabolic processes and its implications in health and disease. This article provides an overview of the biological activity of this compound, including its metabolic functions, effects on health, and relevant case studies.

- Molecular Weight : 132.115 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 310.2 °C

- Melting Point : 191-193 °C

- Solubility : Practically insoluble in water, indicating hydrophobic properties .

Metabolic Role

This compound is primarily involved in the metabolism of branched-chain fatty acids. It acts as an inhibitor of fatty acid synthesis, which is crucial for maintaining energy homeostasis in cells. The compound is a product of the metabolism of certain amino acids and can accumulate in conditions such as vitamin B12 deficiency, leading to metabolic disorders .

Table 1: Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| Fatty Acid Synthesis | Inhibits enzymes involved in fatty acid synthesis |

| Amino Acid Metabolism | Intermediate in the metabolism of branched-chain amino acids |

| Vitamin B12 Deficiency | Accumulation leads to metabolic disturbances |

Biological Effects

This compound's biological effects are significant in various contexts:

- Metabolic Disorders : Elevated levels of DMA are associated with methylmalonic acidemia, a genetic disorder affecting the body's ability to process certain fats and proteins. This condition can lead to severe metabolic crises if not managed properly.

- Toxicology : Research indicates that DMA can exhibit toxic effects at high concentrations, particularly affecting liver and kidney function in animal models .

- Microbial Degradation : Studies have shown that certain denitrifying bacteria can utilize DMA as a sole carbon source, highlighting its potential role in environmental bioremediation .

Case Study 1: Methylmalonic Acidemia

A study involving patients with methylmalonic acidemia demonstrated that elevated levels of this compound correlate with neurological symptoms and metabolic derangements. Management strategies included dietary modifications and supplementation with vitamin B12 to reduce DMA levels .

Case Study 2: Environmental Microbiology

Research on the degradation of dimethylmalonate by denitrifying bacteria revealed that these microorganisms can completely mineralize DMA, suggesting its potential use in bioremediation efforts to clean up contaminated environments .

Research Findings

Recent studies have utilized advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the presence and concentration of this compound in biological samples. These findings support its role as a biomarker for metabolic disorders, particularly those related to vitamin B12 deficiency .

Table 2: Research Findings on this compound

| Study | Findings |

|---|---|

| Dewulf et al., 2021 | Role in understanding metabolic disorders |

| Tang & Hatzakis, 2020 | Utility in NMR-based metabolomics |

| EFSA Report, 2024 | Detection in food products (e.g., spinach) |

Eigenschaften

IUPAC Name |

2,2-dimethylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-5(2,3(6)7)4(8)9/h1-2H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREAFAJWWJHCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060489 | |

| Record name | Dimethylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2,2-Dimethylmalonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

90 mg/mL at 13 °C | |

| Record name | Dimethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0014 [mmHg] | |

| Record name | 2,2-Dimethylmalonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

595-46-0 | |

| Record name | Dimethylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLMALONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55981WKX6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 °C | |

| Record name | Dimethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dimethylmalonic acid?

A1: this compound has the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol. []

Q2: What is known about the crystal structure of this compound?

A2: this compound crystallizes in the tetragonal system with the space group I41/acd. The structure consists of spirals of molecules connected by double hydrogen bonds. The carboxyl groups within a molecule form a 163° angle. []

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Several spectroscopic techniques have been employed to study this compound. These include:* Nuclear Magnetic Resonance (NMR): 1H, 2H, 13C, and 17O NMR have been used to study the structure and dynamics of this compound, including hydrogen bonding and methyl group rotation. [, , ]* Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be used to identify functional groups and study molecular structure. [, ]

Q4: Is this compound soluble in water?

A4: Yes, this compound is soluble in water. [, ] This solubility is important for its applications in aqueous solution chemistry and potential biological activity.

Q5: What is the pKa of this compound?

A5: this compound, being a dicarboxylic acid, has two pKa values. Although not explicitly mentioned in the provided abstracts, similar dicarboxylic acids suggest the pKa values are likely to be in the range of 2-6, reflecting the acidity of the carboxylic acid groups. []

Q6: Can this compound act as a ligand in coordination complexes?

A7: Yes, this compound can act as a ligand in coordination complexes with various metal ions, including barium, cobalt, copper, strontium, titanium, and zinc. [, , , , , , , ] It typically coordinates through its carboxylate groups, forming diverse structures ranging from dinuclear complexes to three-dimensional frameworks.

Q7: Are there any catalytic applications of this compound derivatives?

A8: Yes, chiral bis(oxazoline) ligands derived from this compound are widely employed in asymmetric catalysis. These ligands, particularly (S,S)-tert-butylbis(oxazoline), have proven effective in reactions such as cyclopropanation, aziridination, Diels-Alder reactions, Mukaiyama aldol reactions, and allylic oxidations. []

Q8: What is the role of this compound in the synthesis of retro-peptide oligomers?

A9: this compound serves as a starting material for the synthesis of retro-peptide oligomers, specifically those containing the gGly unit (>N−CH2−N<). This unit is constructed through a multi-step reaction sequence starting from a derivative of this compound. [, ]

Q9: Have there been any computational studies on this compound?

A10: Yes, computational chemistry has been employed to study this compound, particularly its hydrogen bonding properties. Studies using the gauge-including atomic orbital (GIAO) approach at different levels of theory (RHF, MP2) have highlighted the importance of electron correlation in accurately predicting the 1H NMR chemical shifts of protons involved in strong hydrogen bonds, such as those in this compound. []

Q10: Does this compound exhibit any biological activity?

A11: this compound and some of its derivatives have shown potential hypolipidemic activity in rodent models. Studies indicate that they can reduce serum cholesterol and triglyceride levels, potentially by inhibiting key enzymes involved in lipid synthesis. []

Q11: How is this compound quantified?

A12: this compound can be quantified using proton magnetic resonance (PMR) spectroscopy. In pharmaceutical formulations, it has been used as an internal standard for the quantitative analysis of other active ingredients. []

Q12: What analytical techniques are employed to study the dynamic behavior of this compound in the solid state?

A13: Solid-state NMR, particularly deuterium two-dimensional exchange NMR under magic angle spinning (MAS) conditions, has been used to investigate molecular dynamics in this compound crystals. This technique allows for the characterization of dynamic processes such as methyl group rotation and hydrogen bond exchange. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.